Reduced Topological Polar Surface Area vs. Boc-Protected Precursor Enables Superior Membrane Permeability Potential
The target compound exhibits a topological polar surface area (TPSA) of 23.6 Ų, which is 28% lower than the 32.78 Ų measured for its most direct synthetic precursor, tert-butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate (CAS 1019008-21-9) [1] . This TPSA reduction is consequential: compounds with TPSA below 60 Ų are generally predicted to exhibit good blood-brain barrier penetration, and the lower value of the target compound positions it more favorably for CNS-targeted programs compared to the Boc-protected analog [2]. Furthermore, the target compound has zero hydrogen bond donors versus the analog, eliminating a potential source of detrimental H-bond-mediated efflux.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 23.6 Ų |
| Comparator Or Baseline | tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate (CAS 1019008-21-9): 32.78 Ų |
| Quantified Difference | 9.18 Ų reduction (28% lower) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) for target; computed values from Chemsrc for comparator |
Why This Matters
The 28% lower TPSA directly translates to predicted superior passive membrane permeability, a critical parameter for intracellular target engagement and CNS drug discovery programs.
- [1] PubChem Compound Summary CID 134160505. Topological Polar Surface Area: 23.6 Ų. Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07). View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541-553. DOI: 10.1602/neurorx.2.4.541. (Class-level reference for TPSA < 60 Ų and CNS penetration.) View Source
